molecular formula C20H22ClN5O3S B2502035 6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251607-47-2

6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2502035
CAS RN: 1251607-47-2
M. Wt: 447.94
InChI Key: VPZGNXPCZSHTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O3S and its molecular weight is 447.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heteroaromatization and Synthesis of Novel Pyrimidines A study by El-Agrody et al. (2001) focused on the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. This research is significant in the field of synthetic chemistry, particularly in developing new compounds with potential biological activities (El-Agrody et al., 2001).

Synthesis of 4-Alkylthiazolo[5,4-D] Pyrimidine-1-Oxides In a study by Youssif & Yamamoto (1996), 6-chloro-1-methyluracil was treated with various mercaptans to yield 6-substituted-1-methyluracils, which were further processed to form 4-alkylthiazolo[5,4-d]pyrimidine-1-oxide derivatives. This study contributes to the field of organic synthesis and chemical transformations of pyrimidine derivatives (Youssif & Yamamoto, 1996).

Novel Synthesis and Derivative Formation Chang, Cho, & Kim (2003) described the synthesis of various isothiazolo[3,4-d]pyrimidine-3-carbonitriles and their derivatives. These chemical reactions are important for creating new molecules with potential applications in various fields of chemistry and pharmacology (Chang, Cho, & Kim, 2003).

Antimicrobial Activity of Pyrimidine Derivatives Al-Turkistani et al. (2011) synthesized novel 5-alkyl-6-substituted uracils and related derivatives, testing them for antimicrobial activity. This study is significant for understanding the potential biological applications of synthesized pyrimidine derivatives (Al-Turkistani et al., 2011).

Synthesis and Characterization of Chromenopyridopyrimidines Allehyani (2022) conducted a study on the efficient synthesis of chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidines and their antimicrobial evaluation. This research enhances our understanding of novel heterocyclic compounds and their potential uses in medicine (Allehyani, 2022).

Mechanism of Action

properties

IUPAC Name

6-butyl-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-2-3-7-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-10-8-24(9-11-25)14-6-4-5-13(21)12-14/h4-6,12H,2-3,7-11H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZGNXPCZSHTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.